3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine
Overview
Description
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine is a useful research compound. Its molecular formula is C21H18Cl2N4O and its molecular weight is 413.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with5-hydroxytryptamine receptors (5-HT receptors) . These receptors play a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in mood regulation, appetite, sleep, and other physiological processes .
Mode of Action
Compounds with similar structures have been reported to act asantagonists at 5-HT receptors This can result in changes in neurotransmission and downstream cellular processes .
Biochemical Pathways
Given its potential interaction with 5-ht receptors, it may influence theserotonergic system . This system is involved in numerous physiological processes, including mood regulation, appetite, and sleep. Disruptions in this system have been linked to various psychiatric disorders .
Pharmacokinetics
The drug likeness or “drugability” of similar compounds has been evaluated according toLipinski’s rule of five (RO5) , which predicts good absorption or permeation .
Result of Action
As a potential 5-ht receptor antagonist, it could lead to a decrease in serotonergic neurotransmission, which could, in turn, affect mood, appetite, sleep, and other physiological processes .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(2-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O/c22-16-5-3-4-15(14-16)21(28)27-12-10-26(11-13-27)20-9-8-19(24-25-20)17-6-1-2-7-18(17)23/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXORNLJFDCGDHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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